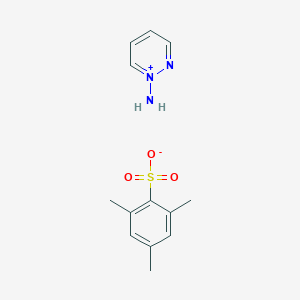
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound with the molecular formula C9H12O3S.C4H6N3 and a molecular weight of 295.36 g/mol . This compound is known for its unique structure, which combines a pyridazin-1-ium ring with a 2,4,6-trimethylbenzene-1-sulfonate group. It is commonly used in various scientific research applications due to its distinct chemical properties.
準備方法
The synthesis of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of pyridazin-1-ium salts with 2,4,6-trimethylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or hexane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
科学的研究の応用
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
作用機序
The mechanism of action of 1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Pyridinium, 1-amino-, 2,4,6-trimethylbenzenesulfonate: This compound has a similar structure but may differ in its reactivity and applications.
1-Aminopyridin-1-ium 2,4,6-trimethylbenzene-1-sulfonate: Another closely related compound with slight variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields.
生物活性
1-Aminopyridazin-1-ium 2,4,6-trimethylbenzene-1-sulfonate (CAS No. 39996-41-3) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research studies.
Molecular Structure and Formula:
- Molecular Formula: C₁₄H₁₈N₂O₃S
- Molecular Weight: 294.37 g/mol
- InChI Key: Not specified in the sources but can be derived from the molecular formula.
The compound features a pyridazinium moiety attached to a sulfonate group derived from 2,4,6-trimethylbenzene. This unique structure may contribute to its biological properties.
Synthesis
The synthesis of this compound has been documented in various studies. It typically involves the reaction of pyridazine derivatives with sulfonyl chlorides in the presence of base catalysts. The detailed synthetic route is essential for reproducibility in research settings.
Antitumor Activity
Research indicates that compounds similar to 1-Aminopyridazin-1-ium derivatives exhibit significant antitumor activity. For instance, studies on related triazole derivatives have shown:
- Mechanism of Action: These compounds inhibit tubulin polymerization and induce apoptosis in cancer cells. Flow cytometry analyses demonstrated that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis markers such as activated caspase-3 and PARP cleavage .
Cytotoxicity Studies
A comparative study evaluated the cytotoxic effects of various aminopyridazine derivatives against different cancer cell lines. The results indicated that:
- IC₅₀ Values: The IC₅₀ values for these compounds ranged significantly depending on their structure and substituents, with some exhibiting low micromolar activity against HeLa and Jurkat cells .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Case Study on Apoptosis Induction:
- Antivascular Activity:
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.76 ± 0.1 | Tubulin inhibition |
| Compound B | Jurkat | 1.5 ± 0.2 | Apoptosis induction |
| Compound C | Endothelial | >10 | Antivascular effects |
特性
IUPAC Name |
pyridazin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C4H6N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;5-7-4-2-1-3-6-7/h4-5H,1-3H3,(H,10,11,12);1-4H,(H2,5,6)/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRRGHNNTWMRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














